The synthesis of tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves a multi-step process. According to research conducted by Dejia Kong and colleagues, the synthesis can be achieved through three main steps using tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
The total yield for this synthesis was reported to be approximately 49.9% across all steps .
The molecular formula of tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is with a molecular weight of approximately 377.29 g/mol.
The structure has been confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate participates in various chemical reactions typical for compounds containing boron and nitrogen functionalities.
These reactions are fundamental for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties.
The mechanism of action for tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate primarily relates to its role as an intermediate in synthesizing crizotinib. Crizotinib acts as an inhibitor of certain tyrosine kinases involved in cancer cell proliferation.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-y)methyl)piperidine-1-carboxylate serves as an important intermediate in pharmaceutical chemistry:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and developing new therapeutic agents .
This bifunctional organoboron compound integrates a sterically shielded piperidine scaffold with a protected boronic acid moiety, enabling dual roles in synthetic chemistry. The tert-butoxycarbonyl (Boc) group shields the piperidine nitrogen, permitting selective functionalization at the boronate ester site. Simultaneously, the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid while remaining reactive in metal-catalyzed cross-couplings. This molecular architecture balances stability and reactivity, making it indispensable for synthesizing complex bioactive molecules [2] [7].
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₃₄BN₃O₄ | [7] |
Molecular Weight | 391.31 g/mol | [7] |
CAS Registry Number | 1092563-72-8 | [7] |
Purity (HPLC) | >98.0% | [4] |
Storage Conditions | Sealed, 2–8°C | [4] [7] |
Boron heterocycles have transformed medicinal chemistry since the 1990s, with boronate esters emerging as linchpins in Suzuki-Miyaura cross-coupling. Early challenges in boronic acid stability led to masked derivatives like pinacol boronates. The integration of nitrogen heterocycles (e.g., pyrazole) with boronates enabled targeted kinase inhibitor development, exemplified by crizotinib intermediates. This compound represents an evolution toward spatially segregated architectures where boronate and piperidine motifs operate synergistically [3].
The reactivity of the dioxaborolane ring is governed by:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: